1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide
Description
The compound 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with:
- A furan-2-yl group at position 2, contributing π-π stacking interactions.
- A 4-nitrophenyl group at the benzylic position, providing electron-withdrawing effects that may enhance binding affinity to target proteins.
- A piperidine-4-carboxamide moiety, which improves solubility and pharmacokinetic properties compared to ester analogs (e.g., the ethyl ester derivative in ) .
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5S/c22-18(28)13-7-9-25(10-8-13)16(12-3-5-14(6-4-12)27(30)31)17-20(29)26-21(33-17)23-19(24-26)15-2-1-11-32-15/h1-6,11,13,16,29H,7-10H2,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKWZNRCYPMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing furan and 1,2,4-triazole moieties, have been found to exhibit various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have shown to interact with their targets in a way that inhibits the proliferation of certain cells . For instance, some 1,2,4-triazole hybrids have demonstrated cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some 1,2,4-triazole hybrids have been found to exhibit cytotoxic activities against certain cancer cell lines, suggesting that they may induce apoptosis or cell death .
Action Environment
It is generally accepted that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Biological Activity
The compound 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.4888 g/mol
Structural Characteristics
The compound features a piperidine ring and a thiazolo-triazole moiety, which are known to contribute to various biological activities. The presence of furan and nitrophenyl groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those similar to the target compound, exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole nucleus have demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive and Gram-negative bacteria.
| Compound Type | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivatives | MRSA | 0.046 - 3.11 |
| Quinoline-Triazole Hybrids | E. coli | 0.125 - 8 |
Anticancer Activity
The anticancer potential of similar compounds has been documented extensively. For example, triazole-thione derivatives have shown promising results against colon carcinoma cell lines with IC50 values in the micromolar range (e.g., 6.2 μM against HCT-116) . The structural modifications in the target compound may contribute to enhanced activity against various cancer cell lines.
Anti-inflammatory Effects
Compounds with furan and thiazole moieties have also been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of the compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. The triazole ring system is known for its role as an enzyme inhibitor, particularly in fungal and bacterial infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- The length of alkyl chains attached to nitrogen atoms influences overall potency.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives, revealing that compounds similar to the target exhibited higher potency against resistant bacterial strains compared to conventional antibiotics .
- Anticancer Screening : In vitro studies on triazole-thione derivatives indicated significant cytotoxicity against various cancer cell lines, including breast and colon cancers .
- Anti-inflammatory Trials : Research highlighted the anti-inflammatory potential of related compounds through inhibition assays demonstrating reduced levels of inflammatory markers in treated cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s analogs and their key properties are summarized below:
*Estimated via computational methods.
Key Observations:
Similarity Metrics and Virtual Screening
Using Tanimoto similarity (MACCS fingerprints), the target compound shares:
- 0.65 similarity with ND-11543 (imidazo[1,2-a]pyridine).
- 0.50 similarity with pyrazolo-pyrazine derivatives ().
Despite structural differences, these analogs follow the "similar property principle," where shared motifs (e.g., carboxamide groups) correlate with overlapping biological activities . However, "activity cliffs" (e.g., minor structural changes leading to drastic activity shifts) highlight the need for multi-parameter optimization .
Pharmacokinetic Considerations
- Solubility: The carboxamide group improves aqueous solubility compared to ester derivatives (), though this may reduce blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
